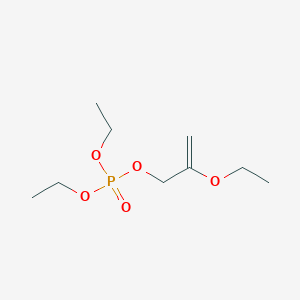

2-Ethoxyprop-2-en-1-yl diethyl phosphate

Description

Positioning within Contemporary Organic and Organophosphorus Chemistry

Enol ether organophosphates, such as 2-Ethoxyprop-2-en-1-yl diethyl phosphate (B84403), represent a specialized subclass of organophosphorus compounds. In contemporary organic chemistry, these molecules are recognized for their dual functionality. The enol ether moiety serves as an electron-rich alkene, making it susceptible to electrophilic attack, while the phosphate ester group is a key functional group in biochemistry and a versatile reactive handle in organic synthesis. wikipedia.org

Organophosphorus chemistry, a broad and vital sub-discipline, has traditionally focused on compounds with direct phosphorus-carbon bonds (phosphonates) or phosphorus-oxygen-carbon bonds (phosphates). Enol phosphates occupy a unique niche, offering reactivity patterns that differ from saturated phosphate esters due to the presence of the carbon-carbon double bond adjacent to the phosphate-bearing oxygen. They are valuable intermediates in a variety of chemical transformations. rsc.org

Academic Significance of Hybrid Enol Ether and Phosphate Ester Structures

The academic significance of hybrid enol ether and phosphate ester structures is rooted in their versatile reactivity. rsc.org The enol phosphate group can act as a leaving group in cross-coupling reactions, providing a pathway to form new carbon-carbon and carbon-heteroatom bonds. This has made them useful substrates in transition metal-catalyzed reactions. researchgate.net

Furthermore, the enol ether component allows for reactions such as cycloadditions and electrophilic additions. The interplay between the two functional groups can be exploited to design complex synthetic strategies. The stability of enol phosphates, combined with their diverse reactivity, makes them important building blocks in the synthesis of natural products and other biologically active molecules. strath.ac.uk The study of these hybrid structures contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies.

Historical Context of Related Organophosphates and Enol Ethers in Synthetic Methodology

The history of organophosphorus compounds dates back to the 19th century, with the synthesis of tetraethyl pyrophosphate by Philippe de Clermont in 1854. nih.gov However, their broader synthetic utility and toxicological properties were not extensively investigated until the 1930s in Germany. nih.gov A pivotal moment in the synthesis of enol phosphates was the discovery of the Perkow reaction in 1952, a process where a trialkyl phosphite (B83602) reacts with an α-haloketone to form a vinyl phosphate. wikipedia.org This reaction remains a primary method for accessing this class of compounds. wikipedia.org

Enol ethers, on the other hand, have been recognized as important synthetic intermediates for a considerable time. Their preparation and use in synthesis have evolved significantly, with modern methods allowing for their stereoselective formation. wikipedia.org They are known for their role as enolate equivalents and their participation in a wide array of transformations, including as precursors to carbonyl compounds and as partners in cycloaddition reactions. The convergence of these two historical streams of synthetic chemistry has provided the foundation for the study and application of enol ether organophosphates.

Detailed Research Findings on 2-Ethoxyprop-2-en-1-yl diethyl phosphate

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical nature can be thoroughly understood through the established principles of enol ether and organophosphate chemistry.

Synthesis and Structure

The most probable synthetic route to this compound is the Perkow reaction. wikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on the carbonyl carbon of an α-halo ketone, such as 1-chloro-2-propanone. The resulting intermediate then undergoes rearrangement and elimination of an alkyl halide to yield the enol phosphate product. wikipedia.org

The structure of this compound features a central carbon-carbon double bond. One carbon of the double bond is attached to an ethoxy group (-OCH2CH3), forming the enol ether functionality. The other carbon of the double bond is bonded to a methylene (B1212753) group (-CH2-), which in turn is attached to the diethyl phosphate group (-O-P(O)(OCH2CH3)2).

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C9H19O5P |

| Molecular Weight | 238.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be high due to polarity and molecular weight; likely requires vacuum distillation. |

| Solubility | Likely soluble in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

Note: These values are estimations based on general characteristics of similar enol ether organophosphates and have not been experimentally verified from dedicated literature on this specific compound.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the characterization of organic molecules. While experimental spectra for this compound are not published, the expected NMR data can be predicted based on its structure and known chemical shifts for similar functional groups. researchgate.netnih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | =C-H (vinylic) | 4.0 - 5.0 | Multiplet |

| O-CH₂-P | 4.0 - 4.5 | Multiplet | |

| O-CH₂-CH₃ (ethoxy) | 3.5 - 4.0 | Quartet | |

| O-CH₂-CH₃ (phosphate) | 4.0 - 4.3 | Multiplet | |

| =C-CH₃ | 1.5 - 2.0 | Singlet or Doublet | |

| O-CH₂-CH₃ (ethoxy) | 1.2 - 1.5 | Triplet | |

| O-CH₂-CH₃ (phosphate) | 1.2 - 1.5 | Triplet | |

| ¹³C NMR | C=C (enol ether) | 140 - 160 | - |

| C=C (enol ether) | 90 - 110 | - | |

| O-CH₂-P | 60 - 70 | - | |

| O-CH₂ (ethoxy & phosphate) | 60 - 70 | - | |

| =C-CH₃ | 15 - 25 | - | |

| O-CH₂-CH₃ (ethoxy & phosphate) | 10 - 20 | - | |

| ³¹P NMR | Phosphate | -5 to -20 | Singlet |

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions. The values are derived from typical ranges for enol phosphates and related structures. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

112472-96-5 |

|---|---|

Molecular Formula |

C9H19O5P |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

2-ethoxyprop-2-enyl diethyl phosphate |

InChI |

InChI=1S/C9H19O5P/c1-5-11-9(4)8-14-15(10,12-6-2)13-7-3/h4-8H2,1-3H3 |

InChI Key |

DDUITODPAKYXGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)COP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyprop 2 En 1 Yl Diethyl Phosphate and Analogous Structures

Strategies for the Construction of the Diethyl Phosphate (B84403) Moiety

The introduction of the diethyl phosphate group onto an organic substrate is a fundamental transformation in organophosphorus chemistry. Key methods include phosphorylation reactions with dialkyl phosphites and direct esterification pathways.

Phosphorylation Reactions Utilizing Dialkyl Phosphites and Related Precursors

A prominent method for the formation of vinyl phosphates is the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a haloketone. wikipedia.org This reaction provides a direct route to the vinyl phosphate structure. In the context of synthesizing 2-ethoxyprop-2-en-1-yl diethyl phosphate, a potential precursor would be an α-halo ketone that, upon reaction with triethyl phosphite, yields the desired enol phosphate.

The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then undergoes rearrangement and elimination of an alkyl halide to furnish the enol phosphate. wikipedia.org A competing reaction is the Michaelis-Arbuzov reaction, which can lead to the formation of a β-keto phosphonate. wikipedia.orgrsc.org The regioselectivity between the Perkow and Arbuzov pathways is influenced by factors such as the structure of the reactants and the reaction conditions. rsc.org For instance, solvent-free conditions for the Perkow reaction and the use of NaI as an additive in the Arbuzov reaction have been shown to promote regioselectivity. rsc.org

A modified Perkow reaction, which allows for the synthesis of enol phosphates directly from ketones, has also been developed. This one-pot procedure involves the α-tosyloxylation of a ketone followed by the addition of a P(III) reagent. nih.gov This method circumvents the need for potentially toxic and lachrymatory α-haloketones. nih.gov

| Reaction | Reactants | Product | Key Features |

| Perkow Reaction | α-Haloketone, Trialkyl phosphite | Vinyl phosphate | Direct formation of the enol phosphate. Can have competing Michaelis-Arbuzov reaction. wikipedia.orgrsc.org |

| Modified Perkow Reaction | Ketone, HTIB, P(III)-reagent | Vinyl phosphate | One-pot synthesis from readily available ketones. nih.gov |

This table summarizes key phosphorylation reactions for the synthesis of vinyl phosphates.

Esterification Pathways for Phosphate Formation

A more direct approach to installing the diethyl phosphate group involves the esterification of a suitable alcohol precursor, in this case, 2-ethoxyprop-2-en-1-ol. A common reagent for this transformation is diethyl chlorophosphate, also known as diethyl phosphorochloridate. wikipedia.orgscientificlabs.ie This electrophilic phosphorus compound reacts with alcohols in the presence of a base to form the corresponding diethyl phosphate ester. wikipedia.orgorgsyn.org

The reaction typically proceeds by the nucleophilic attack of the alcohol on the phosphorus atom of diethyl chlorophosphate, with a base such as pyridine (B92270) or triethylamine (B128534) used to scavenge the HCl byproduct. orgsyn.orgscispace.com This method is widely applicable for the phosphorylation of a variety of alcohols. scientificlabs.ieorgsyn.org The use of diethyl chlorophosphate is also noted in the conversion of ketones to enol phosphates, which can then be used in further synthetic transformations. georganics.sk

| Reagent | Substrate | Product | Conditions |

| Diethyl chlorophosphate | Alcohol | Diethyl phosphate ester | Presence of a base (e.g., pyridine, triethylamine). wikipedia.orgorgsyn.org |

| Diethyl chlorophosphate | Ketone (via enolate) | Enol diethyl phosphate | Trapping of an enolate with the phosphorylating agent. georganics.sk |

This table outlines common esterification pathways for the formation of diethyl phosphate esters.

Approaches to the Ethoxyprop-2-en-1-yl Enol Ether Scaffold

The synthesis of the 2-ethoxyprop-2-en-1-yl portion of the target molecule requires the formation of an enol ether with an allylic alcohol functionality. Several synthetic strategies can be employed to construct this scaffold.

Synthesis via Olefination Reactions

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and can be adapted for the synthesis of enol ethers. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.com To synthesize the 2-ethoxyprop-2-en-1-yl scaffold, a suitable Wittig reagent, such as (ethoxymethyl)triphenylphosphonium chloride, could be reacted with formaldehyde (B43269). Deprotonation of the phosphonium salt would generate the ylide, which would then react with formaldehyde to form 2-ethoxyprop-1-ene. However, this would not directly provide the required allylic alcohol. A modified approach could involve a Wittig reaction with a protected α-hydroxy aldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com The HWE reaction often provides better yields and easier purification of the alkene product, which is typically of the (E)-stereochemistry. alfa-chemistry.comslideshare.net For the synthesis of the desired enol ether, a reagent like diethyl (ethoxymethyl)phosphonate could be deprotonated and reacted with formaldehyde. youtube.com As with the Wittig reaction, obtaining the allylic alcohol functionality would require a strategic choice of starting materials or subsequent functionalization.

| Olefination Reaction | Reagents | Product Type | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | Alkene | Widely used for C=C bond formation. Stereoselectivity depends on the ylide. wikipedia.orgmasterorganicchemistry.com |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate carbanion | Alkene | Often provides (E)-alkenes. Water-soluble phosphate byproduct is easily removed. wikipedia.orgalfa-chemistry.com |

This table compares the Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis.

Derivatization of Propene-Based Intermediates (e.g., from 2-bromo-3-ethoxyprop-1-ene)

Another approach involves the functionalization of a pre-existing propene skeleton. For instance, a starting material like 2-bromo-3-ethoxyprop-1-ene (B3057111) could potentially be converted to the desired scaffold. This would likely involve a nucleophilic substitution reaction to introduce a hydroxyl group or a protected hydroxyl group at the 1-position. However, the vinylic position of the bromine atom in 2-bromo-3-ethoxyprop-1-ene makes direct SN2 substitution challenging. Alternative pathways, such as metal-catalyzed cross-coupling reactions, might be necessary to achieve the desired transformation. Further research into the reactivity of such vinyl bromides would be required to establish a viable synthetic route.

Formation from Carbonyl Precursors via Enolization and Trapping

The formation of enol ethers can be achieved through the enolization of a carbonyl compound followed by trapping of the resulting enolate with an electrophile. For the synthesis of the 2-ethoxyprop-2-en-1-yl scaffold, one could envision starting with a three-carbon carbonyl compound that is then elaborated.

A plausible precursor is acrolein diethyl acetal (B89532) (3,3-diethoxy-1-propene). orgsyn.orgorgsyn.orgsfdchem.comnih.gov This commercially available compound contains the required ethoxy-substituted double bond. The synthetic challenge then becomes the introduction of a hydroxyl group at the allylic position. This could potentially be achieved through allylic oxidation or other functional group interconversions.

Alternatively, the enolate of a suitable carbonyl compound could be generated and trapped. For example, the enolate of acetaldehyde (B116499) can be generated and reacted with a phosphorylating agent to form a vinyl phosphate directly. researchgate.net To obtain the ethoxy-substituted scaffold, one might consider the enolization of a precursor like 1-ethoxypropan-2-one, followed by trapping with a suitable electrophile to introduce the required functionality at the 1-position.

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

The assembly of a hybrid structure like this compound can be approached through various strategic pathways. These routes are designed to efficiently combine the core components of the molecule—the phosphate ester and the enol ether—in a controlled manner.

Integration of Phosphate and Enol Ether Functionalities

The synthesis of enol phosphates can be achieved directly from ketones through modified one-pot reactions. rsc.org For instance, the Perkow reaction and its variations provide a classic route, though modern methods often seek to avoid the use of unfavorable reagents like α-chloroketones. rsc.org A contemporary approach involves the α-tosyloxylation of ketones, followed by the addition of a phosphite reagent. rsc.org This method is notable for its mild and environmentally friendly conditions.

Another powerful strategy for the regio- and stereoselective synthesis of enol phosphates involves the iodo(III)functionalization of alkynes. nih.govresearchgate.net This process uses a cationic iodine(III) electrophile to activate the alkyne, allowing for the nucleophilic attack of a phosphate source, such as triethyl phosphate. nih.gov This technique offers high levels of control over the placement of the phosphate group and the geometry of the resulting double bond.

Convergent synthesis would involve preparing the enol ether and the phosphate moiety separately before coupling them. For example, an ethoxypropene alcohol derivative could be phosphorylated. Divergent synthesis, conversely, might start from a common precursor that is then modified to introduce either the phosphate or the enol ether functionality, followed by the introduction of the second group.

Multi-component Reactions Involving Phosphate-Containing Synthons

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecules in a single step by combining three or more reactants. In the context of organophosphate synthesis, MCRs can involve phosphines reacting with various electrophiles and nucleophiles. For example, reactions of phosphines with diynedioates and aryl aldehydes can generate furan (B31954) structures appended with reactive phosphorus ylides. researchgate.net Similarly, phosphines can react with enynedioates and benzylidene malononitriles to yield highly substituted cyclopentenes. rsc.org

While direct MCRs for this compound are not explicitly detailed, the principles can be extended. A hypothetical MCR could involve a phosphate-containing synthon, an ethoxy-containing building block, and a third component to form the propenyl backbone in a one-pot process. The versatility of phosphine-triggered MCRs, which can proceed through various dipolar intermediates, suggests the potential for developing novel routes to organophosphate enol ethers. researchgate.netrsc.orgrsc.org

Regioselective and Stereoselective Considerations in Synthesis

Achieving the desired chemical architecture requires precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

Control of Alkene Geometry (E/Z Isomerism)

The geometry of the carbon-carbon double bond in the enol ether moiety is a critical stereochemical feature. Several advanced methods have been developed for the stereoselective synthesis of enol ethers.

Catalytic Isomerization: Cobalt(II) salen complexes have been used to catalyze the Z-selective oxidative isomerization of allyl ethers, providing access to the thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org

Base-Mediated Isomerization: Lithium diisopropylamide (LDA) can promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers with very high stereoselectivity. organic-chemistry.org

Metathesis Reactions: Molybdenum-catalyzed cross-metathesis (CM) reactions of enol ethers with terminal alkenes can produce Z-disubstituted enol ethers with exceptional stereoselectivity (94% to >98% Z). researchgate.net

Photochemical Synthesis: A visible light-induced, base-free method allows for the regio- and stereoselective O-alkylation of 1,3-dicarbonyl compounds to produce enol ethers with high stereoselectivity. rsc.org

The choice of method would depend on the specific precursor and the desired isomer of the final product.

| Method | Catalyst/Reagent | Selectivity | Reference |

| Oxidative Isomerization | Cobalt(II) (salen) complex | High Z-selectivity | organic-chemistry.org |

| Base-Mediated Isomerization | Lithium diisopropylamide (LDA) | High Z-selectivity | organic-chemistry.org |

| Cross-Metathesis | Molybdenum alkylidene complex | >94% Z-selectivity | researchgate.net |

| Photochemical O-alkylation | Visible light | High stereoselectivity | rsc.org |

Regioselectivity in Radical Addition Reactions

Radical addition reactions are a key tool for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these additions to alkenes is governed by a combination of thermodynamic and polar effects. acs.org

When a phosphorus-centered radical adds to an unsaturated precursor, its preferred point of attack is determined by the stability of the resulting carbon-centered radical intermediate. researchgate.netrsc.org For nucleophilic radicals adding to electron-rich or neutral alkenes, the reaction is typically thermodynamically controlled, favoring the formation of the more stable radical adduct. acs.org However, with electron-poor alkenes, polar effects can play a significant role, sometimes altering the regiochemical outcome. acs.org

In the synthesis of a structure like this compound, a radical-based strategy would require careful selection of the alkene precursor and the phosphorus radical source to ensure the desired connectivity. For instance, the homolytic cleavage of a P-Se bond in selenophosphates can generate phosphonyl radicals that add to alkenes in fair to excellent yields. researchgate.net

Advanced Synthetic Techniques and Catalysis in Organophosphate Enol Ether Preparation

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The preparation of organophosphate enol ethers benefits from these developments.

Organophosphates, including vinyl and aryl phosphates, are versatile substrates in transition-metal-catalyzed cross-coupling reactions. mdpi.com The phosphate group can act as an effective leaving group in reactions such as Suzuki, Negishi, and Kumada couplings, allowing for the formation of highly substituted alkenes. mdpi.com This reactivity allows for the late-stage modification of an enol phosphate core.

Catalysis is also central to the synthesis of the enol ether component.

Iron Catalysis: Iron-bisphosphine complexes can catalyze the dicarbofunctionalization of silyl (B83357) enol ethers, enabling the formation of two new C-C bonds in a single step under mild conditions. nih.gov

Nickel Catalysis: Nickel-catalyzed remote functionalization of ketones can produce Z-silyl enol ethers with high positional and stereochemical control. acs.org This method relies on a "chain-walking" mechanism to form a stabilized η³-bound Ni(II) enolate as the key selectivity-determining intermediate. acs.org

Cobalt Catalysis: Cobalt-bisphosphine complexes catalyze the highly enantioselective synthesis of chiral silyl enol ethers from trialkylsiloxy-1,3-dienes and ethylene. nih.gov

These catalytic methods represent the cutting edge of synthetic chemistry and provide powerful tools for the construction of complex molecules like this compound. nih.govnih.gov

Mechanistic Investigations of Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Diethyl Phosphate (B84403) Group

The diethyl phosphate portion of the molecule is a key center for reactivity, primarily involving the electrophilic phosphorus atom. Reactions at this site are fundamental to the transformation of many organophosphorus compounds. nih.govneptjournal.com

Nucleophilic substitution at the tetracoordinate phosphorus center is a prevalent reaction for organophosphate esters. researchgate.netresearchgate.net This transformation can proceed through different mechanistic pathways, but a bimolecular nucleophilic substitution (SN2) type mechanism is common. scispace.comsapub.org In this mechanism, a nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a leaving group. chadsprep.com

The SN2 reaction at a phosphorus center, often denoted as SN2@P, typically proceeds through a concerted pathway involving a single pentacoordinate transition state where the incoming nucleophile and the departing leaving group occupy apical positions in a trigonal bipyramidal geometry. sapub.orgsapub.org This backside attack results in the inversion of the configuration at the phosphorus atom, a phenomenon analogous to the Walden inversion seen in SN2 reactions at carbon centers. chadsprep.comrsc.org

Alternatively, the reaction can occur via a stepwise mechanism, which involves the formation of a metastable pentacoordinate intermediate. sapub.orgnih.gov The stereochemical outcome of such stepwise reactions is more complex and depends on the relative positions of the attacking and leaving groups within this short-lived intermediate. nih.gov Theoretical studies and experimental observations on various organophosphorus compounds have provided evidence for both concerted and stepwise pathways, with the preferred route being influenced by the nature of the substrate, nucleophile, leaving group, and solvent. researchgate.netscispace.comrsc.org For the diethyl phosphate group, a strong nucleophile would attack the phosphorus atom, with one of the ethoxy groups or the entire 2-ethoxyprop-2-en-1-yloxy group acting as the leaving group.

Table 1: Comparison of SN2@P Mechanistic Pathways

| Feature | Concerted SN2@P Mechanism | Stepwise SN2@P Mechanism (Addition-Elimination) |

| Intermediate | No true intermediate, only a transition state. sapub.org | A pentacoordinate phosphorus intermediate is formed. sapub.orgnih.gov |

| Stereochemistry | Typically results in inversion of configuration. rsc.orgnih.gov | Can result in inversion or retention of configuration. rsc.orgnih.gov |

| Rate-Determining Step | The single step of bond formation and breaking. | Can be the formation or the breakdown of the intermediate. scispace.com |

| Energy Profile | Single potential energy barrier. researchgate.net | Two potential energy barriers with an energy well for the intermediate. researchgate.net |

The hydrolysis of phosphate esters like 2-ethoxyprop-2-en-1-yl diethyl phosphate is a critical transformation pathway. This process can be catalyzed by acids or bases and generally involves the cleavage of a phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond. nih.govviu.ca

Under basic or alkaline conditions, hydrolysis typically favors a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to P-O bond fission. viu.calibretexts.org This pathway is consistent with an SN2(P) mechanism. imedpub.com The rate of hydrolysis can be influenced by steric hindrance at the phosphorus center and the stability of the resulting leaving group. nih.gov

In acidic or neutral conditions, the mechanism can be more complex. Acid catalysis can occur, which makes the reaction center more electrophilic. viu.caacs.org For some phosphate esters, hydrolysis in neutral or acidic solution proceeds with C-O bond fission, where the phosphate ester anion acts as the leaving group in an SN2 reaction at the carbon atom. viu.caresearchgate.net However, for aryl phosphates, P-O bond fission is common even in acidic media. imedpub.comresearchgate.net The specific pathway—P-O versus C-O cleavage—is highly dependent on the pH and the structure of the ester groups. viu.ca For instance, studies on methyl dihydrogen phosphate have identified four different hydrolytic reactions depending on the acidity, involving both C-O and P-O bond fission of the neutral species, its monoanion, and its conjugate acid. researchgate.net

Table 2: Factors Influencing Phosphate Ester Hydrolysis

| Factor | Influence on Hydrolysis |

| pH | Determines the dominant mechanism; base catalysis favors P-O cleavage, while acid/neutral conditions can lead to C-O or P-O cleavage. viu.ca |

| Leaving Group | Stabilization of the leaving group enhances the rate of base-catalyzed hydrolysis (P-O cleavage). viu.ca |

| Steric Hindrance | Increased steric bulk around the phosphorus atom can slow down the rate of alkaline hydrolysis. nih.gov |

| Catalysts | Acids, bases, and metal ions can significantly increase the rate of hydrolysis. nih.govlibretexts.org |

Metal ions can act as potent catalysts for the hydrolysis and alcoholysis of phosphate esters, often providing significant rate enhancements compared to uncatalyzed reactions. libretexts.orguq.edu.au Divalent and trivalent metal ions, such as Zn(II), Cu(II), and La(III), are particularly effective. uq.edu.auacs.org

The catalytic role of the metal ion typically involves acting as a Lewis acid. libretexts.org The metal ion coordinates to the phosphoryl oxygen, which activates the phosphorus atom for nucleophilic attack by polarizing the P=O bond. nih.govlibretexts.org Additionally, the metal ion can provide a metal-coordinated hydroxide or alkoxide ion, which acts as the attacking nucleophile. libretexts.orgacs.org This dual activation model, involving both substrate activation and nucleophile delivery, is a key feature of many metalloenzyme-catalyzed phosphoryl transfer reactions. libretexts.orgacs.org

For example, dicopper(II) macrocyclic complexes have been designed to mimic the active sites of phosphoryltransfer enzymes and have shown efficiency in promoting the transesterification of simple dialkyl phosphates. acs.org Similarly, lanthanide(III) ions have been shown to catalyze the methanolysis of various organophosphorus compounds, including phosphates and phosphonates, with reaction rates accelerated by millions-fold. dtic.mildntb.gov.ua These catalytic systems are effective at room temperature and near-neutral pH, converting the toxic esters into less harmful products. dtic.mil The development of heterogeneous catalysts, where metal complexes are anchored to solid supports like silica (B1680970) or resins, is also an area of active research, aiming for catalysts that are stable and easily recoverable. uq.edu.au

Reactivity of the Ethoxyprop-2-en-1-yl Enol Ether Moiety

The enol ether functionality within the 2-ethoxyprop-2-en-1-yl group imparts distinct reactivity to the molecule, characterized by the electron-rich nature of its carbon-carbon double bond. wikipedia.org

Enol ethers are electron-rich alkenes due to electron donation from the adjacent oxygen atom's lone pairs into the pi-system. wikipedia.orgresearchgate.net This increased electron density makes them highly susceptible to attack by electrophiles, a characteristic reaction of this functional group. wikipedia.orgpearson.com

In an electrophilic addition reaction, an electrophile (E⁺), such as a Brønsted acid or a halogen cation like Br⁺, attacks the double bond. wikipedia.orgpearson.com This attack typically occurs at the carbon atom further from the oxygen, leading to the formation of a stabilized oxonium ion intermediate. researchgate.net This intermediate is then attacked by a nucleophile to yield the final addition product. For example, the acid-catalyzed addition of hydrogen peroxide to vinyl ethers results in a hydroperoxide. wikipedia.org Similarly, reaction with an electrophile like Br⁺ would involve the bromine ion attacking the nucleophilic double bond, leading to a brominated product. pearson.com

While highly reactive towards electrophiles, enol ethers themselves can also act as nucleophiles, albeit generally weak ones. netlify.app Their nucleophilicity is centered on the α-carbon of the double bond. They can react directly with very reactive electrophiles, such as carbocations. netlify.appmsu.edu

Radical-Mediated Processes Involving the Alkene

The alkene functionality in this compound, being part of an enol ether system, renders it electron-rich. This electronic character dictates its behavior in radical-mediated processes. Typically, electron-rich alkenes react readily with electron-deficient radicals. rsc.org However, methods have been developed for the hydroalkylation of electron-rich alkenes, including enol ethers, using alkyl radicals under specific conditions, such as employing triethylborane (B153662) as a chain transfer reagent. researchgate.net

Radical addition to the double bond of this compound can be initiated by various radical precursors. The reaction would proceed via the addition of a radical (R•) to the terminal carbon of the double bond, which is sterically more accessible and leads to the formation of a more stabilized radical intermediate. The presence of the adjacent oxygen atom can stabilize the resulting radical through resonance.

A proposed mechanism involves the following steps:

Initiation: Generation of a radical species from a suitable initiator.

Propagation: The radical adds to the terminal carbon of the alkene, forming a resonance-stabilized radical intermediate. This intermediate can then abstract a hydrogen atom from a donor molecule (like 4-tertbutylcatechol) to yield the final product and regenerate the radical chain carrier. researchgate.net

Termination: Combination or disproportionation of radical species.

Recent advances in radical phosphorylation have demonstrated various methods for the functionalization of alkenes. oaepublish.com For instance, visible-light-induced generation of electrophilic phosphorus-centered radicals allows for the concurrent addition of a phosphorus group and another moiety across a double bond. oaepublish.com While this typically applies to generating C-P bonds, the principles can be extended to understand the reactivity of the alkene in this compound towards other radical species. The presence of the phosphate group might also influence the reaction's regioselectivity through long-range electronic effects.

Ketyl radicals have been shown to react with diethyl phosphate in model systems, leading to the formation of phosphate esters. nih.gov This suggests the potential for radical processes to involve both the alkene and the phosphate moiety, possibly leading to complex rearrangements or additions.

Table 1: Illustrative Examples of Radical Additions to Enol Ether Substrates

| Radical Source | Alkene Substrate | Catalyst/Initiator | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Alkyl Iodide | Ethyl Vinyl Ether | Triethylborane/Air | Hydroalkylation Product | 75-90 |

| Diarylphosphine Oxide | 1-Ethoxycyclohexene | Photocatalyst (Rhodamine B) | β-Phosphinoyl Ether | 60-85 |

| Peroxide | Butyl Vinyl Ether | Co(II) Salt | β-Peroxy Ether | 50-70 |

Rearrangements and Cyclization Reactions

As an allylic phosphate, this compound is susceptible to allylic rearrangements, a class of organic reactions where a double bond shifts to an adjacent carbon atom. lscollege.ac.in These transformations can occur through various mechanisms, including SN1', SN2', and SNi'. lscollege.ac.in In the context of this molecule, a rearrangement would involve the migration of the diethyl phosphate group from the C1 to the C3 position, with a concurrent shift of the double bond.

The rsc.orgresearchgate.net-phospha-Brook rearrangement is another relevant transformation, involving the migration of a phosphonyl group from a carbon to an oxygen atom. nih.gov While this typically applies to α-hydroxyphosphonates, analogous intramolecular migrations could be envisioned under specific catalytic conditions, potentially involving the enol ether oxygen.

Palladium-catalyzed reactions are particularly effective for promoting allylic alkylations and rearrangements of allylic esters, including phosphates. nih.gov Such processes could lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.

Intramolecular cyclization reactions are also a possibility, contingent on the presence of a suitable nucleophilic moiety elsewhere in the molecule or in a reaction partner. The dianions of related compounds like diethyl 2-oxopropylphosphonate have been shown to undergo cyclization with 1,1-diacylcyclopropanes to form complex cyclic structures. researchgate.net Although this compound does not possess the same ketone functionality, this illustrates the potential for the phosphate-bearing fragment to participate in ring-forming reactions.

Table 2: Comparison of Allylic Rearrangement Mechanisms

| Mechanism | Key Intermediate | Stereochemistry | Conditions |

|---|---|---|---|

| SN1' | Allylic Carbocation | Racemization/Mixture | Favored by polar protic solvents, weak nucleophiles |

| SN2' | Concerted Transition State | Inversion of configuration | Favored by strong nucleophiles, unhindered substrates |

| SNi' | Intramolecular Cyclic T.S. | Retention of configuration | Common with reagents like SOCl2 |

Interplay and Synergistic Reactivity between Phosphate and Enol Ether Functionalities

Neighboring Group Effects and Intramolecular Processes

Neighboring group participation (NGP), also known as anchimeric assistance, is a significant factor in the reactivity of molecules where a functional group can influence a reaction center through space. wikipedia.org In this compound, both the phosphoryl oxygen of the phosphate group and the π-electrons of the enol ether's double bond can act as internal nucleophiles.

The participation of a neighboring phosphate group is well-documented in the hydrolysis of phosphate esters. acs.orgttu.ee The phosphoryl oxygen can attack an electrophilic center, forming a cyclic intermediate. For instance, during a substitution reaction at the C1 carbon, the phosphate group could participate to form a transient five-membered ring. This participation often leads to an increased reaction rate and retention of stereochemistry at the reaction center due to a double SN2-like inversion process. youtube.com

Conversely, the π-orbitals of the alkene can stabilize a developing positive charge on the adjacent carbon (the C1 position), facilitating substitution reactions. wikipedia.org This interaction can lead to the formation of a non-classical carbocation, influencing the regiochemical and stereochemical outcome of the reaction. An intramolecular reaction could involve the enol ether oxygen attacking the electrophilic phosphorus atom, particularly if a good leaving group is present on the phosphate, potentially leading to a cyclic phosphoenol structure. nih.gov

Electronic and Steric Influences on Reactivity

The reactivity of this compound is governed by a delicate balance of electronic and steric effects from its constituent functional groups.

Electronic Effects:

Enol Ether: The ethoxy group is electron-donating, making the double bond electron-rich and thus highly susceptible to attack by electrophiles. This activating effect is crucial for reactions like electrophilic addition and some cycloadditions. nih.gov

Phosphate Group: The diethyl phosphate is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the phosphorus center. ttu.ee This makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. It also acts as a good leaving group in substitution reactions. The electron-withdrawing nature of the phosphate can influence the adjacent allylic system, potentially affecting the stability of carbocationic intermediates.

This electronic dichotomy—an electron-rich alkene paired with an electron-withdrawing allylic leaving group—makes the molecule a versatile substrate for various transformations, including palladium-catalyzed allylic substitutions.

Steric Effects: Steric hindrance can play a significant role in directing the outcome of reactions. In nucleophilic substitution, attack at the more substituted C3 position of the allyl system (an SN2' reaction) might be hindered compared to attack at the primary C1 position (an SN2 reaction). lscollege.ac.inwikipedia.org The size of the diethyl phosphate group itself, as well as the ethoxy group, can influence the approach of reagents, potentially favoring certain diastereomeric transition states in reactions involving chiral catalysts.

Stereochemical Aspects of Reactivity, including Diastereoselective and Enantioselective Transformations

The structure of this compound does not inherently contain a stereocenter. However, reactions involving this substrate can create one or more stereocenters, making the stereochemical control of such transformations a critical aspect of its synthetic utility.

Diastereoselective Transformations: In reactions such as additions to the double bond, if a new stereocenter is formed at C2, its configuration relative to a potential new stereocenter at C3 would determine the diastereoselectivity. For example, in a radical addition, the approach of the radical and the subsequent hydrogen atom donor can be influenced by the existing substituents, leading to a preference for one diastereomer over another. Palladium-catalyzed allylic alkylation reactions are well-known for their high levels of diastereoselectivity, which are often dictated by the geometry of the π-allylpalladium intermediate and the nature of the nucleophile and ligands. researchgate.net

Enantioselective Transformations: Enantioselective reactions can be achieved by employing chiral catalysts or reagents. Chiral phosphoric acids, for instance, have been used as co-catalysts in combination with transition metals like palladium to achieve high enantioselectivity in allylic substitution reactions. nih.gov In such a system, the chiral catalyst would interact with the substrate or the reaction intermediate to create a chiral environment, favoring the formation of one enantiomer over the other. The enantioselectivity of these reactions is often highly dependent on the structure of the ligand, the substrate, and the reaction conditions. researchgate.net

For this compound, an enantioselective allylic substitution would involve the formation of a chiral product through the addition of a nucleophile. The stereochemical outcome (retention or inversion) would depend on the specific mechanism and the catalyst system employed. researchgate.net Similarly, enantioselective additions to the alkene, such as epoxidation or hydrogenation using chiral catalysts, could generate chiral products with high enantiomeric excess.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of a molecule. For 2-Ethoxyprop-2-en-1-yl diethyl phosphate (B84403), such studies would provide critical insights into its reactivity and stability.

Investigation of Molecular Orbitals and Electron Density Distribution

A theoretical investigation using methods like Density Functional Theory (DFT) or ab initio calculations would reveal the distribution of electron density across the molecule. This would highlight electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions would be of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For a molecule with diverse functional groups like an ethoxy group, a vinyl ether, and a diethyl phosphate moiety, the electron density distribution would be complex, with significant polarization expected around the phosphate and ether oxygen atoms.

Table 1: Hypothetical Molecular Orbital Energies for 2-Ethoxyprop-2-en-1-yl diethyl phosphate

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Likely localized on the vinyl ether double bond and non-bonding oxygen orbitals. |

| LUMO | 1.2 | Potentially centered on the phosphorus atom and the σ* orbitals of the P-O bonds. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies were found.

Stability and Conformation Analysis

Computational methods could be employed to identify the most stable conformations of this compound. The rotational barriers around the various single bonds (e.g., C-O, P-O) would be calculated to understand the molecule's flexibility. By performing a potential energy surface scan, various local and global energy minima could be identified. The relative energies of these conformers would determine their population at a given temperature.

Molecular Dynamics Simulations of Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational landscape of this compound and how it is influenced by its environment.

By simulating the molecule in different solvents (e.g., water, ethanol, hexane), one could observe how solvent-solute interactions affect the preferred conformations. The simulations would track the trajectory of each atom over time, providing insights into the flexibility of the molecule and the timescales of conformational changes. Properties such as the radial distribution function could be calculated to understand the solvation shell structure around different parts of the molecule.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level.

Transition State Analysis for Key Reactions

For any chemical reaction involving this compound, such as hydrolysis of the phosphate ester or addition reactions to the vinyl ether double bond, transition state theory could be used to locate the transition state structures. The energy barrier (activation energy) for the reaction could then be calculated, providing a quantitative measure of the reaction rate. The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the reaction energy profile.

Reaction Coordinate Determination

By mapping the potential energy surface along the reaction coordinate, a detailed profile of the energy changes that occur during a chemical transformation can be obtained. This would involve identifying the minimum energy path connecting the reactants and products through the transition state. Intrinsic Reaction Coordinate (IRC) calculations are commonly used for this purpose. This analysis would provide a clear and detailed picture of the reaction mechanism.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Ethanol |

Structure-Reactivity Relationship Predictions and Design Principles

Due to the absence of direct computational studies on this compound, this section will discuss the predicted reactivity based on the known chemical behavior of its constituent functional groups.

The structure of this compound incorporates two key reactive sites: the vinyl ether moiety (CH₂=C(OCH₂CH₃)CH₂-) and the diethyl phosphate group (-O-P(O)(OCH₂CH₃)₂). The interaction and reactivity of these groups are central to understanding the molecule's chemical behavior.

Predicted Reactivity:

Vinyl Ether Group: Vinyl ethers are known to be electron-rich alkenes. The oxygen atom's lone pairs donate electron density into the double bond, making it susceptible to electrophilic attack. This group can readily undergo hydrolysis under acidic conditions to form an aldehyde and an alcohol. It can also participate in cycloaddition reactions.

Diethyl Phosphate Group: The phosphate group is a key functional moiety in many organic molecules. The phosphorus atom is electrophilic and can be attacked by nucleophiles, leading to the cleavage of a P-O bond. The reactivity of the phosphate group is influenced by the nature of the substituents attached to it. The two ethyl groups are electron-donating, which can slightly modulate the electrophilicity of the phosphorus center.

Design Principles:

In the context of designing new molecules based on this structure, the following principles could be considered, extrapolated from general organophosphate chemistry:

Modulation of Electrophilicity: The reactivity of the phosphate center could be tuned by altering the electronic properties of the alkoxy substituents. Replacing the ethyl groups with electron-withdrawing groups would be expected to increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

Modification of the Vinyl Ether Moiety: The reactivity of the vinyl ether can be altered by changing the substituent on the oxygen atom. This could influence the rate of hydrolysis and its participation in other reactions.

Data Tables:

As no specific experimental or computational data for this compound were found, it is not possible to generate interactive data tables with research findings.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of organophosphorus compounds, providing not only the precise molecular weight but also valuable structural information through fragmentation analysis. For a novel or uncharacterized compound like 2-Ethoxyprop-2-en-1-yl diethyl phosphate (B84403), HRMS would be the primary technique for confirming its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like organophosphates, allowing for their analysis with minimal fragmentation in the ion source. Both positive and negative ion modes can be employed to analyze 2-Ethoxyprop-2-en-1-yl diethyl phosphate.

In positive ion mode , the compound would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ ions, which are often present in trace amounts in the solvent or glassware. The high-resolution measurement of the m/z value of these ions allows for the unambiguous determination of the elemental formula.

In negative ion mode , deprotonation is less likely for this ester. However, adduct formation with anions such as chloride [M+Cl]⁻ or formate (B1220265) [M+HCOO]⁻ from the mobile phase could potentially be observed. For related organophosphorus acids, negative ion mode is highly effective for observing the deprotonated molecule [M-H]⁻.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C9H19O5P)

| Ion Species | Predicted Exact Mass |

| [M+H]⁺ | 239.1003 |

| [M+Na]⁺ | 261.0822 |

| [M+K]⁺ | 277.0562 |

This is an interactive data table. You can sort and filter the data.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. The fragmentation of organophosphorus esters is well-documented and typically involves the cleavage of the phosphate ester bonds.

For this compound, the fragmentation of the protonated molecule ([C9H20O5P]⁺, m/z 239.10) would be expected to follow pathways involving the loss of neutral molecules such as ethene from the diethyl phosphate moiety, and cleavage of the bond to the ethoxypropenyl group. By analogy with other diethyl phosphate esters, characteristic losses of 28 Da (C2H4) are expected.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 239.10 | 211.07 | C2H4 | [M+H - C2H4]⁺ |

| 239.10 | 183.04 | C4H8 | [M+H - 2(C2H4)]⁺ |

| 239.10 | 155.01 | C4H8O | [M+H - C2H4 - C2H4O]⁺ |

| 239.10 | 99.01 | C5H10O3 | [H4PO4]⁺ |

This is an interactive data table. You can sort and filter the data.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

While one-dimensional ¹H and ¹³C NMR provide essential information, 2D NMR techniques are crucial for unambiguously assembling the molecular structure of a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the two ethyl groups on the phosphate. It would also show correlations within the ethoxypropene moiety, for example, between the methylene protons and any coupled vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different spin systems identified in the COSY spectrum. For instance, it would show correlations from the protons of the ethyl groups to the phosphorus atom (via ²JPC and ³JPC couplings, though ¹³C-¹H correlations are observed), and crucially, from the methylene protons of the ethoxypropenyl group to the phosphorus atom, confirming the phosphate ester linkage.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| P-O-C H₂-CH₃ | ~4.1 (m) | ~64 | C(P-O-CH₂-C H₃) |

| P-O-CH₂-C H₃ | ~1.3 (t) | ~16 | C(P-O-C H₂-CH₃) |

| P-O-C H₂-C=C | ~4.5 (d) | ~68 | C(P-O-CH₂-C =C), C(C=C -O) |

| C=C H₂ | ~4.0 (s) | ~80 | C(P-O-C H₂), C(=C-O -CH₂) |

| =C-O-C H₂-CH₃ | ~3.8 (q) | ~65 | C(=C-O-CH₂-C H₃), C(=C -O) |

| =C-O-CH₂-C H₃ | ~1.2 (t) | ~15 | C(=C-O-C H₂) |

This is an interactive data table. You can sort and filter the data.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or the presence of reactive intermediates. oxinst.com For a flexible molecule like this compound, rotation around the P-O and C-O bonds could lead to the existence of multiple conformers. At low temperatures, the interconversion between these conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Conversely, at higher temperatures, rapid interconversion would lead to averaged signals. Such studies can provide thermodynamic parameters for the conformational equilibria. ox.ac.uk

³¹P NMR is a highly specific and sensitive technique for characterizing the chemical environment of the phosphorus atom. huji.ac.il The chemical shift of the phosphorus nucleus is highly dependent on the nature of the substituents attached to it. For this compound, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be in the typical range for phosphate esters. In a proton-coupled ³¹P NMR spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methylene groups of the ethyl and ethoxypropenyl moieties. huji.ac.il The chemical shift for diethyl phosphate is around 1 ppm. rsc.org

Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Detection

The elucidation of reaction mechanisms and the real-time tracking of chemical transformations involving "this compound" necessitate the use of sophisticated spectroscopic techniques. These methods provide in-situ information on the formation and decay of transient species and the evolution of functional groups, which is critical for optimizing reaction conditions and understanding the underlying chemical pathways.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. libretexts.org In reactions involving organophosphates, radical intermediates can be generated through various processes, including thermal decomposition, photolysis, or redox reactions. For a molecule like "this compound", radical mechanisms could be initiated at the vinyl group.

Research on analogous vinylphosphines has demonstrated that radical addition to the carbon-carbon double bond is a key reaction pathway. rsc.org For instance, alkoxyl and other carbon-centered radicals can add to the vinyl group, leading to the formation of phosphoranyl-type radicals. In the case of "this compound", a radical initiator (R•) could add to the unsubstituted carbon of the prop-2-en-1-yl moiety, forming a transient α-phosphinoalkyl radical. The ESR spectrum of such an intermediate would be characterized by hyperfine coupling of the unpaired electron with the phosphorus nucleus (³¹P, I=1/2, 100% abundance) and nearby protons.

The resulting hyperfine splitting constants (hfc) are diagnostic of the radical's structure and the distribution of the unpaired electron's spin density. For an α-phosphinoalkyl radical derived from the target compound, a significant splitting from the ³¹P nucleus would be expected, indicating appreciable delocalization of the unpaired electron onto the phosphorus atom. rsc.org This delocalization is a key feature that influences the stability and subsequent reactivity of the radical intermediate.

Table 1: Hypothetical ESR Hyperfine Coupling Constants for a Radical Adduct of "this compound"

| Interacting Nucleus | Hyperfine Coupling Constant (a), Gauss (G) | Multiplicity |

| ³¹P | 40 - 60 | Doublet |

| α-H | 15 - 25 | Doublet |

| β-CH₂ Protons (2) | 20 - 30 | Triplet |

Note: The values presented in this table are hypothetical and based on data for structurally similar α-phosphinoalkyl radicals. They serve to illustrate the expected spectral features.

Infrared and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for monitoring chemical reactions in real-time by tracking changes in the vibrational modes of functional groups. patsnap.com These methods are complementary and can provide a detailed picture of the molecular transformations occurring during the synthesis or degradation of "this compound".

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can follow the progress of reactions by monitoring the characteristic absorption bands of key functional groups. The P=O stretching vibration in organophosphates gives rise to a very strong absorption band, typically in the 1250-1350 cm⁻¹ region. researchgate.net The exact position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom. The P-O-C and C-O-C (ether) stretching vibrations, expected in the 1000-1150 cm⁻¹ and 1100-1200 cm⁻¹ regions respectively, are also strong and can be readily monitored. The C=C stretching vibration of the prop-2-enyl group would appear around 1640-1680 cm⁻¹. During a reaction, changes in the intensity of these bands can provide kinetic data, while the appearance or disappearance of other bands can signal the formation of intermediates or products. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as the Raman scattering from water is weak. irdg.org It is also highly sensitive to non-polar bonds. The P=O stretch, while strong in the IR, is typically of medium to weak intensity in the Raman spectrum. Conversely, the P=S bond, if present in a related compound, gives a strong Raman signal between 600 and 700 cm⁻¹. irdg.org The C=C double bond of the vinyl group in "this compound" would produce a distinct Raman signal, making it an excellent probe for reactions involving this moiety. Real-time monitoring using Raman spectroscopy can be employed to track the consumption of the vinyl group during polymerization or addition reactions. researchgate.net

Table 2: Characteristic Vibrational Frequencies for "this compound"

| Functional Group | Bond Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Phosphate | P=O stretch | 1250 - 1350 (Strong) | 1250 - 1350 (Medium) |

| Phosphate Ester | P-O-C stretch | 1000 - 1150 (Strong) | 700 - 850 (Medium) |

| Alkene | C=C stretch | 1640 - 1680 (Medium) | 1640 - 1680 (Strong) |

| Ether | C-O-C stretch | 1100 - 1200 (Strong) | 1100 - 1200 (Weak) |

| Ethyl Group | C-H stretch/bend | 2850-2960, 1370-1470 (Variable) | 2850-2960, 1370-1470 (Variable) |

Note: These are typical frequency ranges and the exact positions can vary based on the molecular environment.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of "this compound" and for separating potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For organophosphates, reversed-phase HPLC is frequently used. selectscience.net

Purity Assessment: A common setup for purity assessment involves a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net Detection is often performed using a UV-Vis detector, as many organophosphates exhibit UV absorbance. selectscience.netijcmas.com For "this compound", the presence of the carbon-carbon double bond should allow for detection at a low wavelength (around 210-225 nm). The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Isomer Separation: "this compound" contains a chiral center at the phosphorus atom, making it a candidate for enantioselective separation. Chiral HPLC, using columns with chiral stationary phases (CSPs), is the predominant method for separating enantiomers of organophosphorus pesticides. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving the enantiomers of a wide range of organophosphates under normal-phase conditions (e.g., using hexane/alcohol mixtures as the mobile phase). nih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Advanced detection methods like a photodiode array (PDA) detector can confirm peak purity, while coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification of the separated isomers. nih.gov

Table 3: Exemplary HPLC Conditions for Organophosphate Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Isomer Separation (Chiral) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detector | UV-Vis (e.g., 220 nm) or PDA | UV-Vis or Polarimeter; Mass Spectrometer |

| Column Temp. | 30 - 40 °C | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) Coupled with Mass Spectrometry

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is widely used for the analysis of organophosphorus compounds in various matrices. cromlab-instruments.es

The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane). cromlab-instruments.es After separation, the molecules enter a mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For "this compound", the mass spectrum would be expected to show characteristic fragmentation patterns of organophosphates. Common fragmentation pathways include McLafferty rearrangements and alpha-cleavages. Key fragments would likely arise from the cleavage of the P-O-alkyl and P-O-vinyl bonds. koreascience.krmedwinpublishers.com For instance, the loss of an ethoxy group or the entire ethoxypropenyl moiety would result in diagnostic fragment ions. The presence of a molecular ion peak, if stable enough to be observed, would confirm the molecular weight. The high resolution and sensitivity of GC-MS make it an excellent tool for confirming the identity of the compound and for detecting and identifying trace-level impurities. nih.gov

Table 4: Predicted Key Mass Fragments for "this compound" (via GC-EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 238 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 210 | [M - C₂H₄]⁺• | McLafferty rearrangement (from ethoxy) |

| 193 | [M - OC₂H₅]⁺ | Alpha-cleavage of P-O-ethyl bond |

| 155 | [(C₂H₅O)₂PO₂]⁺ | Cleavage of P-O-propenyl bond |

| 137 | [(C₂H₅O)₂PO]⁺ | Rearrangement and cleavage |

| 109 | [C₂H₅O(HO)PO]⁺ | Rearrangement and cleavage |

Note: The fragmentation pattern is predictive and based on established pathways for similar organophosphate esters.

Transformative Applications in Organic Synthesis

Role as Tunable Reagents and Synthetic Intermediates

The reactivity of organophosphorus compounds can be finely tuned by modifying the electronic and steric environment around the phosphorus center. While specific studies on the tunability of 2-Ethoxyprop-2-en-1-yl diethyl phosphate (B84403) are not extensively documented, the broader class of vinyl- and allylphosphonates serves as a valuable blueprint for its potential. The electronic properties of the phosphate group, coupled with the electron-donating nature of the ethoxy group on the double bond, create a nuanced reactive profile. This allows it to act as either an electrophile or a nucleophile under different reaction conditions.

As a synthetic intermediate, this compound holds promise for the introduction of the 2-ethoxyprop-2-en-1-yl moiety into various molecular frameworks. This functional group can then be further elaborated, for instance, through hydrolysis of the vinyl ether to a ketone, providing a masked carbonyl functionality. The phosphate group itself can serve as a leaving group in substitution reactions or be retained to impart specific biological or material properties to the final product.

Catalytic Applications in Organic Transformations (e.g., Phase Transfer Catalysis)

While direct catalytic applications of 2-Ethoxyprop-2-en-1-yl diethyl phosphate are not prominently reported, the phosphate moiety is a key feature in certain catalytic systems. Organophosphates can act as ligands for metal catalysts or, in some cases, function as organocatalysts themselves.

In the realm of phase-transfer catalysis (PTC), quaternary ammonium (B1175870) and phosphonium (B103445) salts are the conventional catalysts. phasetransfer.com However, the underlying principle of using charged species to facilitate the transfer of reactants between immiscible phases could potentially be extended to phosphate-containing molecules under specific conditions. The diethyl phosphate portion of the molecule could, in principle, be modified to create a charged species that could participate in PTC, although this remains a speculative application without direct experimental evidence.

Applications in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. unl.ptrsc.org Organophosphorus reagents have played a pivotal role in this area, most notably through the Wittig and Horner-Wadsworth-Emmons reactions.

Cross-Coupling Reactions (e.g., Transition-Metal-Catalyzed and Transition-Metal-Free)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules. scispace.comnih.gov While aryl and vinyl halides are the traditional electrophiles, organophosphates have emerged as viable alternatives. The phosphate group in this compound could potentially serve as a leaving group in palladium- or nickel-catalyzed cross-coupling reactions, enabling the coupling of the 2-ethoxyprop-2-en-1-yl fragment with various organometallic reagents.

Transition-metal-free cross-coupling reactions are a growing area of interest. Although less common, reactions involving the activation of C-O bonds in phosphates can be achieved under certain conditions, suggesting a potential, albeit less explored, avenue for the application of this compound.

Regioselective Alkylations

The generation of carbanions adjacent to phosphorus is a well-established strategy for alkylation reactions. scispace.com In the case of this compound, deprotonation at the carbon alpha to the phosphorus atom would generate a stabilized carbanion. The regioselectivity of the subsequent alkylation would be directed by the phosphate group, allowing for the controlled introduction of alkyl substituents at this position. The presence of the vinyl ether moiety adds another layer of complexity and potential for controlling the regiochemical outcome of reactions at other positions.

Activation of C-H Bonds Directed by Phosphate Groups

Directing groups have become an indispensable tool for the selective functionalization of otherwise unreactive C-H bonds. The phosphate group, with its coordinating oxygen atoms, has the potential to act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.gov In the context of this compound, the phosphate moiety could direct a metal catalyst to activate a nearby C-H bond, for instance, on an adjacent alkyl chain or an aromatic ring within the same molecule, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Diverse Organic Scaffolds and Complex Molecules

The multifaceted reactivity of this compound makes it a potentially valuable building block for the synthesis of a wide array of organic structures. nih.govmdpi.comresearchgate.netnih.govmdpi.com Its ability to participate in C-C bond formation, act as a masked ketone, and potentially direct C-H activation opens up numerous synthetic possibilities.

For example, its use in cycloaddition reactions could lead to the formation of cyclic structures containing both the phosphate and the protected carbonyl functionalities. Subsequent transformations could then be used to build up molecular complexity, leading to the synthesis of natural products and other biologically active molecules. The synthesis of functionalized pyrrolidines and other heterocyclic systems often involves the use of phosphonate-containing reagents, highlighting the potential for this compound in constructing diverse molecular scaffolds. nih.govmdpi.comnih.govmdpi.com

Environmental and Biochemical Transformations Mechanistic Aspects

Hydrolytic Degradation Pathways in Aqueous Environments

The primary mechanism for the abiotic degradation of organophosphate esters like 2-Ethoxyprop-2-en-1-yl diethyl phosphate (B84403) in aqueous environments is hydrolysis. This process involves the cleavage of the ester bonds, specifically the phosphoester linkages (P-O-C). The reaction is a nucleophilic substitution at the phosphorus center, where a water molecule acts as the nucleophile.

The rate of hydrolysis for organophosphate esters is highly dependent on the pH of the aqueous solution. The reaction can be catalyzed by both acids and bases, but alkaline-catalyzed hydrolysis is typically the dominant pathway under most environmental conditions.

Under neutral to acidic conditions (pH < 7), the hydrolysis rate is generally slow. As the pH increases into the alkaline range (pH > 7), the rate of hydrolysis increases substantially. dergipark.org.tr This is due to the increased concentration of the hydroxide (B78521) ion (OH⁻), which is a much stronger nucleophile than a neutral water molecule. The alkaline hydrolysis of esters, often termed saponification, is known to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org However, in environmental settings where the concentration of the ester is very low and the pH is buffered, the reaction can be described by pseudo-first-order kinetics. dergipark.org.trchemrxiv.org

Studies on similar organophosphate esters have shown that the rate constant for hydrolysis increases significantly as the pH moves from neutral to basic. For instance, the hydrolysis of diethyl-p-nitrophenyl phosphate (paraoxon) shows a marked increase in the observed pseudo-first-order rate constant (k_obs) as pH rises from 7.0 to 9.0. dergipark.org.tr While specific kinetic data for 2-Ethoxyprop-2-en-1-yl diethyl phosphate is not available, a similar trend is expected.

Table 1: Illustrative pH Dependence of Hydrolysis Rate for a Generic Diethyl Phosphate Ester

This table illustrates the general, expected trend for organophosphate esters based on available literature. dergipark.org.trnih.gov

The nature of the solvent medium significantly affects the rate and mechanism of phospho group transfers, including hydrolysis. While water is the primary solvent in most environments, the presence of organic co-solvents can alter reaction kinetics. The transition from a polar protic solvent like water to a less polar or a dipolar aprotic solvent can dramatically accelerate hydrolysis rates. nih.gov

This acceleration is often attributed to the desolvation of the reacting species. In water, the negatively charged oxygen atoms of the phosphate group are heavily solvated through hydrogen bonding. This solvation stabilizes the ground state of the molecule. In less polar or dipolar aprotic solvents (like dimethyl sulfoxide, DMSO), this hydrogen bonding is reduced, destabilizing the ground state relative to the transition state and thereby lowering the activation energy for the reaction. nih.gov

For example, the hydrolysis of the phosphate diester dineopentyl phosphate was found to be accelerated by factors of up to 2 x 10⁹ in cyclohexane (B81311) and 5 x 10⁵ in acetone (B3395972) compared to the rate in pure water. nih.gov This highlights that even small amounts of organic co-pollutants or partitioning into less polar microenvironments (e.g., organic matter in soil) could significantly influence the hydrolytic half-life of this compound.

Table 2: General Influence of Solvent Type on Phosphate Ester Hydrolysis Rate

Data derived from general principles of organophosphate chemistry. nih.gov

Photolytic Degradation Processes

Photolytic degradation, initiated by the absorption of solar radiation, is another important transformation pathway for organic compounds in the environment. For organophosphate esters, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that produce reactive species like hydroxyl radicals (•OH).

While the P-O bond in OPEs is generally stable to hydrolysis, it is also relatively resistant to direct cleavage by sunlight. mdpi.com However, the presence of the carbon-carbon double bond (C=C) in the 2-ethoxyprop-2-en-1-yl moiety of the target molecule provides a potential chromophore that could be susceptible to photochemical reactions.

More significant degradation is often observed through indirect photolytic processes, particularly in the presence of photocatalysts like titanium dioxide (TiO₂) or dissolved organic matter. nih.govmdpi.com The UV-mediated degradation of diethyl phthalate (B1215562), a related ester, has been shown to be effective, with reaction rates fitting first-order kinetics. researchgate.netdeswater.com The degradation mechanism primarily involves the attack by highly reactive hydroxyl radicals on the ester side chains and, if present, the aromatic ring. nih.gov For this compound, hydroxyl radicals would likely attack the electron-rich C=C bond and the C-H bonds on the ethyl and ethoxy groups, leading to a cascade of oxidation reactions and eventual mineralization. The degradation rate constant for diethyl phthalate in the presence of TiO₂ has been measured at 0.009 min⁻¹, corresponding to a half-life of approximately 77 minutes under specific laboratory conditions. deswater.com

Non-Enzymatic Biochemical Interactions and Transformations

Beyond enzymatic reactions, organophosphate esters can engage in non-enzymatic interactions with biomolecules, which can alter both the fate of the compound and the function of the biological molecule. Recent research has shown that OPEs, including diethyl phosphate, can bind directly to proteins through non-covalent interactions. nih.gov

These interactions are not catalytic but rather involve the OPE molecule fitting into pockets within the protein's structure, held in place by forces such as hydrogen bonds and van der Waals interactions. This binding can induce conformational changes in the protein, altering its secondary structure and potentially inhibiting its natural function. For example, the binding of various OPEs to the protein GB1 was shown to inhibit its subsequent enzymatic hydrolysis (proteolysis). nih.gov